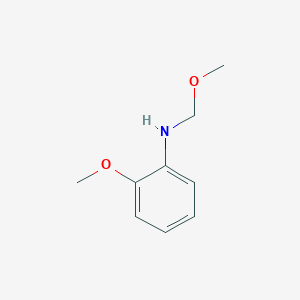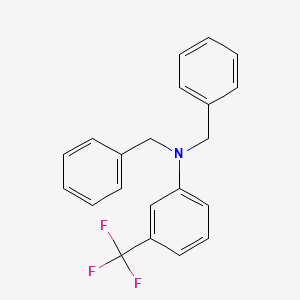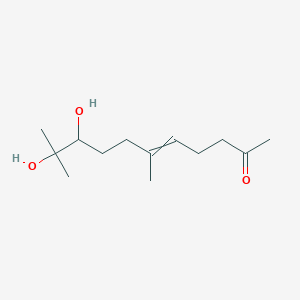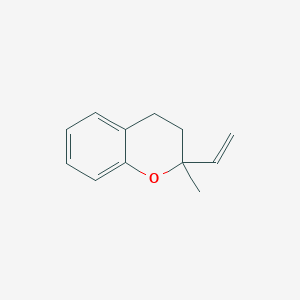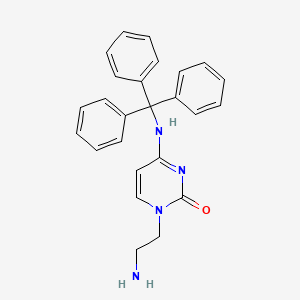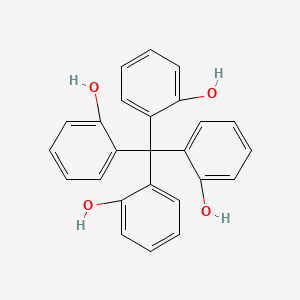
2,2',2'',2'''-Methanetetrayltetraphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol typically involves the reaction of phenol with formaldehyde under acidic or basic conditions. One common method is the condensation reaction where phenol reacts with formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethylphenols, which further react to form the final product.
Industrial Production Methods: Industrial production of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and catalyst concentration, to ensure high yield and purity of the product. The final compound is then purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
Scientific Research Applications
2,2’,2’‘,2’‘’-Methanetetrayltetraphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form stable cross-linked networks.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol is primarily attributed to its phenolic groups, which can donate hydrogen atoms and scavenge free radicals. This antioxidant activity is crucial in preventing oxidative stress and cellular damage. The compound may also interact with specific molecular targets and pathways, such as inhibiting enzymes involved in inflammation or modulating signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Tetrakis(4-carboxyphenyl)methane: Similar structure but with carboxyl groups instead of hydroxyl groups.
Tetrakis(4-ethynylphenyl)methane: Contains ethynyl groups, making it more reactive in polymerization reactions.
Tetrakis(4-bromophenyl)methane: Brominated derivative with different reactivity and applications.
Uniqueness: 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol is unique due to its multiple hydroxyl groups, which confer significant antioxidant properties and versatility in chemical reactions. Its symmetrical structure also allows for the formation of highly stable and cross-linked polymers, making it valuable in industrial applications.
Properties
CAS No. |
141870-17-9 |
|---|---|
Molecular Formula |
C25H20O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[tris(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C25H20O4/c26-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27,19-11-3-7-15-23(19)28)20-12-4-8-16-24(20)29/h1-16,26-29H |
InChI Key |
RFGXKWPGHBQLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2O)(C3=CC=CC=C3O)C4=CC=CC=C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


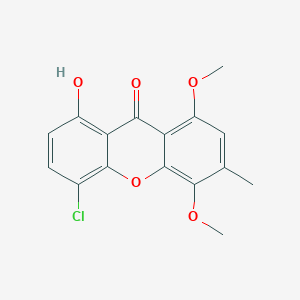
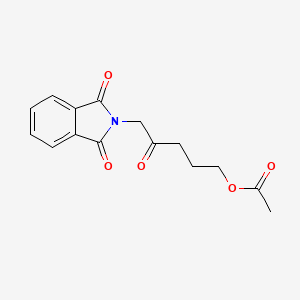

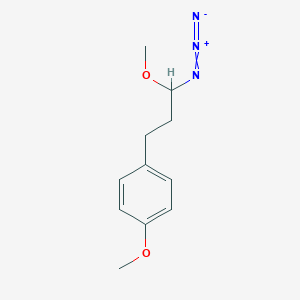
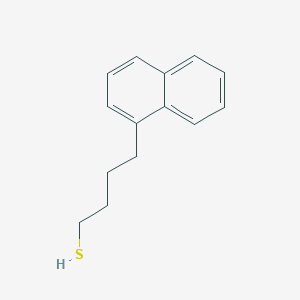
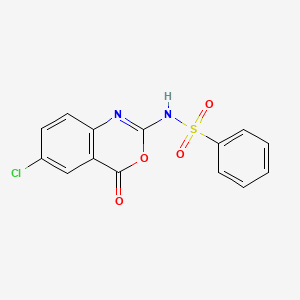
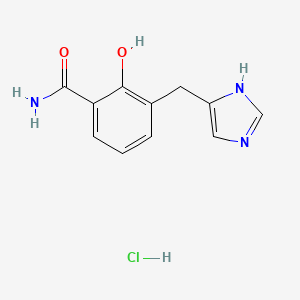
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
